2-Piperidinone, 6-methyl-, (6S)-
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Overview
Description
2-Piperidinone, 6-methyl-, (6S)- is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.1457. The purity is usually 95%.
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Scientific Research Applications
Stereo-Selective Synthesis of Teneraic Acid
Teneraic acid, featuring two asymmetric centers at C2 and C6, is synthesized via anodic oxidation and cobalt-catalyzed carbonylation, achieving trans-(2S,6S)-teneraic acid with high optical purity and modest yield. This method involves regiospecific oxidation and stereo-specific carbonylation, indicating the compound's potential in producing stereochemically complex molecules (Amino, Nishi, & Izawa, 2017).
Synthesis of Piperidine Alkaloids
Optically pure piperidine alkaloids from ladybird beetles are synthesized using a cyclisative carboamination-(methoxy)carbonylation reaction, highlighting the compound's utility in natural product synthesis and potential biological applications (Kubizna, Špánik, Kožíšek, & Szolcsányi, 2010).
Piperidone Synthesis Using Amino Acid
Piperidone, a compound related to 2-piperidinone, is synthesized using aspartic acid instead of ammonia, showcasing a green chemistry approach. This synthesis pathway offers insights into environmentally friendly methodologies for producing piperidone derivatives with antimicrobial activity (Soundarrajan, Saraswathi, & Asiyaparvin, 2011).
Glycosidase Inhibitory Activity
Stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid and related compounds demonstrates a strategic approach to developing glycosidase inhibitors, which could have significant implications in medicinal chemistry and therapeutic applications (Pawar, Chavan, Sabharwal, & Shinde, 2010).
Structural and Spectroscopic Studies
Investigations into the CO2 absorption characteristics of heterocyclic amines, including functionalized piperidine derivatives, provide valuable insights into the effects of molecular structural variations on their chemical reactivity. This research could inform the design of more efficient CO2 capture materials (Robinson, McCluskey, & Attalla, 2011).
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-Piperidinone, 6-methyl-, (6S)-”, is an important task of modern organic chemistry . Future research will likely focus on developing new synthesis methods and exploring the pharmaceutical applications of these compounds .
Mechanism of Action
Target of Action
2-Piperidinone, 6-methyl-, (6S)-, also known as 6-methyl-2-piperidinone, is a derivative of 2-piperidinone . Piperidinones are six-membered N-containing heterocycles that are widespread in natural products and drug molecules . They serve as key precursors for piperidines , which are important synthetic fragments for designing drugs . .
Mode of Action
It’s known that piperidinones are key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds . These compounds can interact with various biological targets, leading to diverse pharmacological effects .
Biochemical Pathways
Piperidinones and their derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidinones and their derivatives are known to exhibit various biological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-Piperidinone, 6-methyl-, (6S)- plays a crucial role in biochemical reactions, particularly in the synthesis of polyamides such as nylon 5. It interacts with various enzymes and proteins, including rhodium and ruthenium complexes, which catalyze its formation from 5-amino-1-pentanol . These interactions are essential for the dehydrogenation process that converts 5-amino-1-pentanol into 2-Piperidinone, 6-methyl-, (6S)-.
Cellular Effects
2-Piperidinone, 6-methyl-, (6S)- influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular function, impacting processes such as cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of 2-Piperidinone, 6-methyl-, (6S)- involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to specific enzymes and proteins allows it to modulate biochemical pathways, leading to changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Piperidinone, 6-methyl-, (6S)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 2-Piperidinone, 6-methyl-, (6S)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Piperidinone, 6-methyl-, (6S)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Piperidinone, 6-methyl-, (6S)- is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Piperidinone, 6-methyl-, (6S)- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules to modulate cellular processes .
Properties
IUPAC Name |
(6S)-6-methylpiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMMAKUHNMSONL-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.